6-(Anilinosulfonyl)-N-hydroxyhexanamide
Description
Historical Development and Significance of Hydroxamic Acid-Based HDAC Inhibitors
The journey of HDAC inhibitors from laboratory curiosities to clinically approved drugs has been significantly shaped by the discovery and development of compounds featuring a hydroxamic acid moiety. This functional group has proven to be a highly effective zinc-binding group, crucial for chelating the zinc ion within the active site of HDAC enzymes and thereby inhibiting their activity. nih.gov
A pivotal moment in this history was the discovery of Trichostatin A, a natural product that was found to be a potent inhibitor of HDACs. This discovery paved the way for the rational design and synthesis of a multitude of hydroxamic acid-based HDAC inhibitors. The general pharmacophore model for these inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region that occupies the channel of the enzyme's active site, and a "cap" group that interacts with the surface of the enzyme.
This development pipeline has yielded several FDA-approved drugs, including Vorinostat (suberoylanilide hydroxamic acid, SAHA), Belinostat, and Panobinostat, which are used in the treatment of various hematological malignancies. nih.gov The clinical success of these agents has validated the therapeutic utility of targeting HDACs and has spurred ongoing research to develop new inhibitors with improved efficacy, selectivity, and pharmacological properties.
Rationale for Investigating 6-(Anilinosulfonyl)-N-hydroxyhexanamide as a Preclinical Epigenetic Modulator
The investigation into this compound as a preclinical epigenetic modulator is rooted in the established principles of HDAC inhibitor design, combining the well-characterized hydroxamic acid zinc-binding group with a sulfonamide-containing cap group. The rationale for exploring this specific chemical architecture is multifaceted.
Furthermore, the hexanamide (B146200) linker provides a flexible chain of appropriate length to connect the cap group to the zinc-binding hydroxamic acid, allowing it to effectively reach the catalytic zinc ion in the active site of the HDAC enzyme. Preclinical research into this compound aims to characterize its inhibitory profile against various HDAC isoforms, to elucidate its effects on histone acetylation and gene expression in cancer cell lines, and to assess its anti-proliferative and pro-apoptotic activities. These studies are essential to determine its potential as a novel epigenetic modulator and to lay the groundwork for any future therapeutic development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
414871-81-1 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-hydroxy-6-(phenylsulfamoyl)hexanamide |
InChI |
InChI=1S/C12H18N2O4S/c15-12(13-16)9-5-2-6-10-19(17,18)14-11-7-3-1-4-8-11/h1,3-4,7-8,14,16H,2,5-6,9-10H2,(H,13,15) |
InChI Key |
GODJPVWKGNOFII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCCCCC(=O)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Anilinosulfonyl N Hydroxyhexanamide
Established Synthetic Pathways for 6-(Anilinosulfonyl)-N-hydroxyhexanamide
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the formation of a key ester intermediate, which is subsequently converted to the final hydroxamic acid.
A primary and well-established pathway to this compound involves a two-step process. The first step is the synthesis of the precursor, ethyl 6-(anilinosulfonyl)hexanoate. This is generally achieved by reacting 6-(anilinosulfonyl)hexanoic acid with ethanol (B145695) in the presence of a catalyst. A common method for this type of esterification involves the use of thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol. The reaction mixture is typically heated under reflux for several hours to ensure completion. prepchem.com
In the second step, the resulting ethyl 6-(anilinosulfonyl)hexanoate is converted into the target N-hydroxyhexanamide. This transformation is accomplished by reacting the ester with a solution of hydroxylamine (B1172632). Typically, hydroxylamine hydrochloride is used in combination with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like methanol (B129727) or an aqueous solution. The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, a potent nucleophile that attacks the ester's carbonyl carbon, leading to the formation of the hydroxamic acid group and the release of ethanol as a byproduct.
An alternative, analogous strategy for synthesizing the target compound can be envisioned starting from different precursors. For instance, a route could begin with a bifunctional starting material like monoethyl adipate. google.com This precursor can be converted to an acyl chloride, such as ethyl 6-chloro-6-oxohexanoate, using reagents like thionyl chloride or bis(trichloromethyl) carbonate. google.com
Following this logic, a precursor such as ethyl 6-(chlorosulfonyl)hexanoate could serve as a versatile starting point. This intermediate would first be reacted with aniline (B41778). The nucleophilic nitrogen of aniline would attack the sulfonyl chloride group, displacing the chloride and forming the sulfonamide bond to yield ethyl 6-(anilinosulfonyl)hexanoate. This intermediate is identical to the one produced in the previously described pathway and would subsequently be converted to this compound by treatment with hydroxylamine under basic conditions, as detailed in section 2.1.1.
Reaction Conditions and Optimization Strategies for Compound Yield and Purity
Optimizing the synthesis of this compound is crucial for obtaining high yields and purity suitable for further studies. Key parameters for optimization include the choice of reagents, solvents, reaction temperature, and purification methods.
For the initial esterification step, the reaction is often driven to completion by heating under reflux for an extended period, typically around 8 hours. prepchem.com The choice of solvent is also critical; for the conversion of the ester to the hydroxamic acid, polar protic solvents like methanol or ethanol are commonly employed to ensure the solubility of the hydroxylamine salt and the base.
The final purification of the product is essential for removing unreacted starting materials, byproducts, and residual solvents. A standard method for purifying compounds of this nature is flash column chromatography. prepchem.com The choice of eluent, a solvent or mixture of solvents, is selected to effectively separate the target compound from impurities based on differences in polarity.
Table 1: Summary of Typical Reaction Conditions and Optimization Parameters
| Reaction Step | Reagents | Solvent | Temperature | Typical Time | Optimization/Purification Notes |
| Esterification | 6-(anilinosulfonyl)hexanoic acid, Ethanol, Thionyl chloride | Ethanol | Reflux | 8 hours | Use of excess ethanol can drive the reaction forward. Post-reaction, pH is adjusted to ~8 before extraction. prepchem.com |
| Hydroxamic Acid Formation | Ethyl 6-(anilinosulfonyl)hexanoate, Hydroxylamine hydrochloride, Base (e.g., NaOH, KOH) | Methanol / Water | 0°C to Room Temp. | 2-24 hours | Careful control of pH is necessary to prevent side reactions. The reaction progress is monitored by TLC. |
| Purification | Crude Product | Silica Gel | N/A | N/A | Flash chromatography with an appropriate solvent system (e.g., ether, ethyl acetate/hexane mixtures) is used for purification. prepchem.com |
Design and Synthesis of Structural Analogs and Derivatives of this compound
The structural framework of this compound allows for targeted modifications to modulate its properties. The design and synthesis of analogs can be aimed at enhancing biological efficacy or introducing new functionalities, such as fluorescent tags for cellular imaging.
The synthesis of structural analogs is a common strategy to improve the biological activity of a lead compound. nih.govnih.govmdpi.com For this compound, modifications can be introduced at several positions. For example, substituents could be added to the aniline ring. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at the ortho, meta, or para positions can significantly alter the electronic properties and steric profile of the molecule. These changes can influence how the molecule interacts with biological targets, potentially leading to enhanced potency or selectivity. nih.gov
Another avenue for derivatization is the modification of the hexanamide (B146200) linker. The length of the alkyl chain could be varied, or substituents could be introduced along the chain to alter its flexibility and conformation. Such modifications are designed to optimize the compound's fit within a specific binding site of a target protein. mdpi.com
To visualize the localization and movement of this compound within living cells, a fluorescent probe can be chemically attached to its structure. mdpi.com This involves synthesizing a derivative that incorporates a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. nih.govnih.gov
The design of such a probe requires a synthetic strategy that links the fluorophore to the parent molecule without compromising its primary biological activity. A common approach is to introduce a reactive functional group onto the aniline ring, which can then be coupled to a fluorescent dye. For example, an amino or carboxyl group could be installed on the phenyl ring, providing a handle for amide bond formation with a suitably functionalized fluorophore. The choice of fluorophore depends on the specific application, including the desired excitation and emission wavelengths and photostability. researchgate.netnih.gov Near-infrared (NIR) dyes are often preferred for in vivo imaging due to deeper tissue penetration and lower autofluorescence. nih.gov
Table 2: Examples of Common Fluorophores for Bioconjugation
| Fluorophore Class | Example | Typical Excitation (nm) | Typical Emission (nm) | Key Features |
| Cyanine Dyes | IR780 | ~780 | ~800 | Near-infrared emission, suitable for in vivo imaging. researchgate.net |
| Rhodamines | Tetramethylrhodamine | ~550 | ~575 | High quantum yield, good photostability. lumiprobe.com |
| Naphthalenes | Dansyl Chloride | ~340 | ~520 | Environmentally sensitive fluorescence. nih.gov |
| Quinoxalinones | QSN Probes | ~650 | ~750 | Large Stokes shift, high photostability for long-term tracking. researchgate.net |
Molecular Mechanisms of Action of 6 Anilinosulfonyl N Hydroxyhexanamide
Histone Deacetylase (HDAC) Inhibitory Activity
The primary mechanism of action for compounds like 6-(Anilinosulfonyl)-N-hydroxyhexanamide is the inhibition of histone deacetylases. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, this compound would theoretically lead to an accumulation of acetylated histones, a more relaxed chromatin structure, and the activation of gene expression.
To determine the inhibitory activity of this compound, various biochemical assays would be employed. These assays typically use a purified recombinant HDAC enzyme and a synthetic substrate. The activity of the enzyme is measured in the presence and absence of the inhibitor to determine its potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Commonly used methodologies include:
Fluorogenic Assays: These assays utilize substrates that become fluorescent upon deacetylation by an HDAC enzyme. The increase in fluorescence is directly proportional to the enzyme's activity.
Colorimetric Assays: In these assays, the deacetylated product of the enzymatic reaction is coupled to a secondary reaction that produces a colored output, which can be measured using a spectrophotometer.
Luminogenic Assays: These assays are based on a coupled-enzyme system where the deacetylation event leads to the production of light (bioluminescence). The intensity of the light is proportional to HDAC activity.
Radiometric Assays: These involve the use of a radioactively labeled acetylated substrate. The activity of the HDAC is determined by measuring the amount of radioactivity released from the substrate.
While these are standard methods, the specific biochemical assays used to evaluate this compound have not been detailed in the available literature.
Humans have multiple HDAC isoforms, which are grouped into different classes based on their structure and function. The therapeutic potential and side-effect profile of an HDAC inhibitor are heavily influenced by its selectivity for different HDAC isoforms. Therefore, profiling the inhibitory activity of this compound against a panel of HDAC isoforms would be a critical step in its characterization.
Class I HDACs (HDAC1, 2, 3, and 8): These are primarily located in the nucleus and are involved in cell proliferation and survival. Inhibition of Class I HDACs is a key target in cancer therapy.
Class II HDACs (HDAC4, 5, 6, 7, 9, and 10): These can shuttle between the nucleus and the cytoplasm and have more diverse roles. For example, HDAC6 is primarily cytoplasmic and its substrates include non-histone proteins like tubulin. Selective inhibition of HDAC6 is being explored for the treatment of neurodegenerative diseases and cancer.
To determine the isoform specificity of this compound, its IC50 values would need to be determined against a panel of purified recombinant HDAC isoforms, particularly those from Class I and Class II. This would reveal whether the compound is a pan-HDAC inhibitor (inhibiting multiple isoforms) or a selective inhibitor. However, such specific inhibition data for this compound is not available in the public domain.
Profiling of HDAC Isoform Specificity and Potency
Cellular Target Engagement Studies
Beyond biochemical assays with purified enzymes, it is crucial to demonstrate that an inhibitor can engage with its intended target within a cellular environment. Target engagement studies confirm that the compound can cross the cell membrane, reach its target, and bind to it at concentrations that are relevant for its biological effects.
Target engagement assays are designed to measure the physical interaction between a drug and its protein target in cells or tissues. These assays are critical in drug discovery to validate that a compound's cellular activity is a direct result of its interaction with the intended target. The principles behind these assays often rely on the fact that the binding of a ligand (the drug) can alter the physical or chemical properties of the target protein.
Several innovative methods have been developed to assess target engagement in live cells:
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): These are proximity-based assays that can be used to monitor protein-protein interactions or the binding of a fluorescently labeled compound to a target protein tagged with a luminescent or fluorescent protein.
In-situ Click Chemistry: This method involves the use of a probe that is structurally similar to the compound of interest and contains a reactive group that can covalently link to the target protein upon binding. The labeled protein can then be detected.
Specific studies applying these or other target engagement methodologies to this compound have not been identified in the available literature.
Lack of Specific Scientific Literature for this compound Prevents Detailed Analysis of Molecular Mechanisms
A thorough review of available scientific literature reveals a significant gap in research pertaining to the specific chemical compound this compound. Consequently, a detailed, evidence-based article on its molecular mechanisms of action and downstream cellular effects, as requested, cannot be generated at this time.
Extensive searches for studies employing specific biochemical and proteomic techniques to characterize this compound have not yielded relevant results. Methodologies crucial for elucidating a compound's direct interaction with its cellular targets and its subsequent biological impact include:
Bioluminescence Resonance Energy Transfer (BRET) Based Assays: These assays are instrumental in confirming and quantifying the engagement of a compound with its target protein within a live cellular environment. No published BRET-based studies involving this compound were identified.
Cellular Thermal Shift Assays (CETSA): CETSA is a powerful technique for verifying the physical binding of a ligand to its target protein in cells and tissues. The scientific literature lacks any reports of CETSA being used to investigate the target engagement of this compound.
Chemoproteomics and Affinity-Based Labeling Techniques: These approaches are used to identify the cellular targets of a bioactive compound on a proteome-wide scale. There is no evidence of such techniques being applied to this compound in the reviewed literature.
Furthermore, there is no specific information available on the downstream cellular and molecular effects that would be mediated by this compound's potential inhibition of histone deacetylases (HDACs). This includes a lack of data on:
Chromatin Remodeling and Gene Expression Modulation: Research detailing how this compound might alter chromatin structure to influence the expression of specific genes is not present in the available scientific record.
Acetylation Status of Non-Histone Proteins: The effect of this specific compound on the acetylation of proteins other than histones, a key aspect of HDAC inhibitor activity, has not been documented.
Due to the absence of specific research findings, constructing a scientifically accurate article that adheres to the requested detailed outline is not feasible. The generation of such content would require speculation and extrapolation beyond the scope of established scientific evidence.
Table of Compounds
Structure Activity Relationships Sar and Rational Compound Design
Elucidation of Pharmacophoric Elements within 6-(Anilinosulfonyl)-N-hydroxyhexanamide
The typical pharmacophore model for HDAC inhibitors consists of three main components: a zinc-binding group (ZBG), a linker region, and a cap group. In this compound, these correspond to the hydroxamic acid moiety, the hexanamide (B146200) alkyl chain, and the anilinosulfonyl group, respectively.
The hydroxamic acid (-CONHOH) functional group is a cornerstone of many potent HDAC inhibitors, and its role as a zinc-binding group is paramount to the inhibitory activity of this compound. nih.govdrugbank.com Histone deacetylases are zinc-dependent enzymes, meaning they require a zinc ion (Zn²⁺) in their active site for catalytic function.
The hydroxamic acid moiety effectively chelates this essential zinc ion, typically in a bidentate fashion, through its carbonyl oxygen and hydroxyl oxygen atoms. nih.gov This strong interaction with the zinc ion physically obstructs the active site, preventing the natural substrate, acetylated lysine (B10760008) residues on histone proteins, from binding and being deacetylated. The high affinity of hydroxamic acid for the zinc ion is a major contributor to the high potency observed in many HDAC inhibitors. drugbank.com While other zinc-binding groups exist, hydroxamic acid is one of the most common and effective, featured in several FDA-approved HDAC inhibitors like Vorinostat (SAHA). nih.gov However, the very strength of this interaction can also contribute to a lack of selectivity among the different HDAC isoforms, as the zinc-containing active site is highly conserved. mdpi.com
Recent structural studies have revealed that some phenylhydroxamate inhibitors can adopt an unusual monodentate binding mode with the zinc ion in the active site of HDAC6, which may be a key to achieving isoform selectivity. pnas.org This highlights that while the primary role of the hydroxamic acid is zinc chelation, subtle variations in its binding geometry can have significant implications for inhibitor design. Despite its effectiveness, the hydroxamic acid group is not without its drawbacks, including potential metabolic instability and off-target effects, which has prompted research into alternative zinc-binding scaffolds. mdpi.comtandfonline.com
In some designs, the sulfonamide moiety itself has been explored as a potential zinc-binding group, demonstrating its versatility in the design of novel HDAC inhibitors. azpharmjournal.com The inclusion of a sulfonamide can also impact the pharmacokinetic properties of the compound, such as its solubility and metabolic stability. Structure-activity relationship studies have shown that both sulfonamide and "reverse" sulfonamide derivatives can exhibit potent anticancer activity, indicating a degree of flexibility in the orientation of this linkage for maintaining biological effect. researchgate.net
The six-carbon alkyl chain of the hexanamide portion of this compound serves as the linker, connecting the zinc-binding hydroxamic acid to the anilinosulfonyl cap group. The length and rigidity of this linker are critical for achieving optimal potency and can also influence isoform selectivity.
The primary function of the linker is to span the distance between the zinc ion at the bottom of the active site pocket and the amino acid residues at the rim of the active site, with which the cap group interacts. For many HDAC isoforms, a five- or six-carbon chain, as seen in highly potent inhibitors like Trichostatin A (TSA) and SAHA, is considered optimal. This length allows the zinc-binding group to effectively chelate the zinc ion while simultaneously permitting the cap group to engage in favorable interactions with the surface of the enzyme.
Studies have demonstrated that even minor alterations to the linker length, such as adding or removing a single methylene unit, can significantly decrease the potency of HDAC inhibition. nih.gov This suggests that the precise positioning of the cap group relative to the zinc-binding group is crucial for high-affinity binding. The flexibility of the alkyl chain allows the inhibitor to adopt a favorable conformation within the active site. While a simple alkyl chain is common, variations in the linker, including the introduction of rigid elements or different functional groups, can be a strategy to modulate isoform selectivity.
The anilino moiety in this compound functions as the "cap" group, which interacts with the surface of the HDAC enzyme at the entrance of the active site tunnel. These interactions are crucial for anchoring the inhibitor and can be a primary determinant of isoform selectivity. The nature and position of substituents on the aniline (B41778) ring can have a profound impact on the biological activity of the compound.
Modifications to the anilino cap group can influence several aspects of inhibitor function:
Potency: Bulky or appropriately positioned substituents can make additional van der Waals or hydrogen bonding interactions with surface residues of the enzyme, thereby increasing binding affinity and potency.
Selectivity: Different HDAC isoforms have variations in the amino acid residues that line the rim of the active site. By tailoring the substituents on the anilino ring to interact favorably with the specific residues of a particular isoform, it is possible to achieve greater selectivity. For example, some HDAC inhibitors achieve selectivity for HDAC6 through the incorporation of bulky capping groups. pnas.org
Strategies for SAR Optimization and Identification of Key Structural Determinants
The optimization of a lead compound like this compound into a clinical candidate requires a systematic and iterative approach to define the structure-activity relationships. This process aims to enhance potency, improve selectivity, and optimize pharmacokinetic and pharmacodynamic properties.
A cornerstone of SAR optimization is the systematic synthesis and evaluation of analogues. This involves making methodical changes to each of the three main components of the pharmacophore: the zinc-binding group, the linker, and the cap group.
Homologation of the Alkyl Linker: This involves systematically varying the length of the hexanamide chain, for instance, by synthesizing analogues with four, five, seven, and eight carbon atoms. The resulting compounds are then tested for their inhibitory activity against a panel of HDAC isoforms. This allows for the precise determination of the optimal linker length for both potency and selectivity.
Variation of the Anilino Cap Group: A library of analogues is created by introducing a wide range of substituents at different positions (ortho, meta, para) of the anilino ring. These substituents can vary in size, electronic properties (electron-donating vs. electron-withdrawing), and hydrogen bonding potential. The goal is to identify substitution patterns that lead to improved interactions with the enzyme surface. For example, analogues with different halogen, alkyl, alkoxy, or amino groups on the aniline ring would be synthesized and evaluated.
Modification of the Sulfonamide Linkage: Analogues can be prepared where the sulfonamide linkage is replaced with other functional groups, such as an amide ("reverse" sulfonamide) or other bioisosteres. The directionality of the sulfonamide can also be reversed to probe the importance of the hydrogen bond donor/acceptor pattern.
The data generated from these studies are then compiled into SAR tables to identify trends and guide the design of the next generation of inhibitors.
The following table illustrates a hypothetical SAR study based on modifications to a core structure similar to this compound, showing how changes in different parts of the molecule can affect HDAC inhibitory activity.
| Compound | R1 (Anilino Substitution) | Linker (n) | Zinc-Binding Group | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| 1 | H | 5 | Hydroxamic Acid | 50 | 25 | 2 |
| 2 | 4-CH₃ | 5 | Hydroxamic Acid | 40 | 30 | 1.33 |
| 3 | 4-Cl | 5 | Hydroxamic Acid | 35 | 20 | 1.75 |
| 4 | 4-OCH₃ | 5 | Hydroxamic Acid | 60 | 40 | 1.5 |
| 5 | H | 4 | Hydroxamic Acid | 150 | 100 | 1.5 |
| 6 | H | 6 | Hydroxamic Acid | 80 | 50 | 1.6 |
| 7 | 4-Cl | 5 | Carboxylic Acid | 500 | 300 | 1.67 |
This table contains hypothetical data for illustrative purposes.
Through such systematic studies, researchers can build a comprehensive understanding of the SAR for this class of compounds, enabling the rational design of more potent and selective HDAC inhibitors for potential therapeutic applications.
Correlation of Molecular Structure with Biological Response
The biological activity of this compound is intrinsically linked to its molecular architecture. The molecule can be deconstructed into three key components: the hydroxamic acid zinc-binding group (ZBG), the six-carbon aliphatic linker, and the anilinosulfonyl "capping" group. The interplay between these regions dictates the compound's affinity and selectivity for its target enzyme.
The N-hydroxyhexanamide moiety is the cornerstone of the molecule's inhibitory potential. The hydroxamic acid functional group (-CONHOH) is a highly effective chelator of divalent metal ions, particularly the zinc ion (Zn²⁺) found in the active site of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov This group typically acts as a bidentate ligand, forming strong coordinate bonds with the zinc ion, which is essential for catalysis, thereby inhibiting the enzyme's function. nih.gov
The hexanamide linker serves as a spacer, connecting the zinc-binding hydroxamic acid with the surface-interacting anilinosulfonyl group. The length and flexibility of this six-carbon chain are critical for positioning the two terminal functional groups at an optimal distance and orientation to simultaneously engage with the catalytic zinc deep within the active site pocket and interact with amino acid residues on the rim of the binding groove.
The anilinosulfonyl group acts as the "cap" that interacts with the surface of the target protein. The aniline ring can form hydrophobic and van der Waals interactions with nonpolar residues, while the sulfonamide group is a potent hydrogen bond donor and acceptor, capable of forming stable interactions with polar residues. Modifications to the aniline ring (e.g., adding substituents) can dramatically influence potency and selectivity by exploiting specific pockets on the protein surface.
Based on established principles for this class of inhibitors, a hypothetical Structure-Activity Relationship (SAR) can be proposed.
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs
| Modification Region | Structural Change | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Hydroxamic Acid | Removal or replacement with a carboxylic acid | Significant loss of potency | The hydroxamic acid is the primary zinc-binding group essential for potent inhibition of metalloenzymes. |
| Hexanamide Linker | Shortening the alkyl chain (e.g., to 4 carbons) | Potential decrease in activity | The linker length is optimized to span the distance between the catalytic zinc and surface residues; a shorter chain may fail to make optimal contacts. |
| Hexanamide Linker | Lengthening the alkyl chain (e.g., to 8 carbons) | Potential decrease in activity | An overly long linker may introduce an entropic penalty or position the cap group beyond its optimal interaction zone. |
| Aniline Ring | Addition of a para-substituent (e.g., -OCH₃, -Cl) | May increase or decrease potency | Substituents can alter electronic properties and create new interactions with the protein surface, potentially enhancing affinity or causing steric hindrance. |
| Sulfonamide Nitrogen | Methylation (N-CH₃) | Likely decrease in potency | This would remove the hydrogen bond donor capability of the sulfonamide N-H group, disrupting a key interaction with the protein. |
Computational Chemistry Approaches in SAR Analysis and Compound Design
Computational methods are indispensable for understanding the molecular interactions of inhibitors like this compound and for guiding the design of more potent and selective analogs.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations into the active site of a target metalloenzyme (e.g., HDAC2 or MMP-9) would be a primary step in rationalizing its activity.
In a typical docking simulation, the hydroxamic acid would be predicted to form bidentate coordination with the catalytic zinc ion. The adjacent carbonyl oxygen would likely form a hydrogen bond with a nearby backbone amide or side chain (e.g., a histidine residue). The hexyl chain would extend along the hydrophobic channel of the active site, while the anilinosulfonyl group would be positioned near the surface, where the aniline ring could engage in π-stacking or hydrophobic interactions and the sulfonamide moiety could form hydrogen bonds with polar residues like asparagine or arginine. The predicted binding energy from such simulations provides an estimate of the ligand's affinity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical features of a series of compounds with their biological activities. To develop a QSAR model for analogs of this compound, a dataset of compounds with varying substituents on the aniline ring and modifications to the linker would be required, along with their measured inhibitory concentrations (e.g., IC₅₀).
Key molecular descriptors would be calculated for each analog, such as:
Electronic Descriptors: Hammett constants (σ) for substituents on the aniline ring to quantify electron-donating or -withdrawing effects.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size of substituents.
A mathematical equation would then be generated to link these descriptors to the observed biological activity, allowing for the predictive design of new, more potent inhibitors.
Table 2: Example Descriptors for a Hypothetical QSAR Study of Anilino-Substituted Analogs
| Compound | Aniline Substituent (X) | Hammett Constant (σ) | logP | Molar Refractivity (MR) |
|---|---|---|---|---|
| Parent | -H | 0.00 | 2.50 | 1.03 |
| Analog 1 | 4-Cl | 0.23 | 3.21 | 6.03 |
| Analog 2 | 4-CH₃ | -0.17 | 3.01 | 5.65 |
| Analog 3 | 4-NO₂ | 0.78 | 2.45 | 7.36 |
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. An MD simulation of the this compound-enzyme complex would provide critical insights into the stability of the predicted binding mode.
Key analyses from an MD simulation would include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms would be monitored over the simulation time. A stable, low RMSD for the ligand would indicate that it remains firmly bound in its initial docked pose.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues would highlight flexible regions of the protein upon ligand binding. It would also show the flexibility of the inhibitor's hexyl chain.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., from the sulfonamide N-H) throughout the simulation would be quantified, confirming their importance for binding affinity.
These simulations can reveal the role of water molecules in mediating interactions and confirm whether the anilinosulfonyl cap maintains stable contact with the protein surface, providing a more complete and dynamic understanding of the inhibitor's mechanism of action.
Preclinical Biological Investigations and Efficacy in Disease Models
Cell-Based Assays for Evaluating Biological Activity
There is no publicly available information regarding the assessment of 6-(Anilinosulfonyl)-N-hydroxyhexanamide in cell-based assays. This includes:
Assessment of Antiproliferative Activity in Various Cell Lines:No data has been published on whether this compound can inhibit the growth of cells.
In Vitro Studies on Epigenetic Modulations Induced by this compound
The potential for this compound to alter gene expression through epigenetic mechanisms has not been described in the literature. The structural features of the molecule, particularly the N-hydroxyhexanamide group, are often found in compounds designed to inhibit enzymes like histone deacetylases (HDACs), which are key epigenetic regulators. However, without experimental data, any potential epigenetic activity of this compound remains purely speculative.
Analysis of Global and Gene-Specific Histone Acetylation Levels
Belinostat, as a pan-HDAC inhibitor, functions by preventing the removal of acetyl groups from lysine (B10760008) residues on histone proteins. patsnap.comnih.gov This inhibition leads to an accumulation of acetylated histones, a state associated with a more relaxed chromatin structure and increased gene transcription. patsnap.comnih.gov
Preclinical studies have consistently demonstrated that treatment with Belinostat leads to a significant increase in the acetylation of histones. For instance, in in vivo studies using xenograft models of human ovarian cancer, administration of Belinostat resulted in a detectable increase in acetylated histone H4 levels within 15 minutes, with the maximum effect observed after one hour. nih.gov This effect on histone acetylation was found to correlate with the concentration of Belinostat in both plasma and tumor tissue. nih.gov
Kinetic studies in lung squamous cell carcinoma cell lines, Calu-1 and H520, also showed that Belinostat induced a significant increase in the acetylation of histone H3 as early as six hours after treatment. researchgate.net This hyperacetylation of histones is a key mechanism behind Belinostat's ability to reactivate the expression of tumor suppressor genes that are often silenced in cancer cells, contributing to its anti-tumor effects. patsnap.com The re-establishment of normal gene expression patterns is a primary outcome of the increased histone acetylation induced by Belinostat. researchgate.net
| Cell Line/Model | Histone Target | Observation | Time Point of Observation |
| Human Ovarian Cancer Xenograft | Histone H4 | Increased Acetylation | 15 minutes post-treatment |
| Calu-1 (Lung SCC) | Histone H3 | Significant Increase in Acetylation | 6 hours post-treatment |
| H520 (Lung SCC) | Histone H3 | Significant Increase in Acetylation | 6 hours post-treatment |
Changes in Non-Histone Protein Acetylation Profiles
The therapeutic effects of Belinostat are not limited to its impact on histones. HDAC enzymes also target a variety of non-histone proteins involved in crucial cellular processes. patsnap.comnih.gov By inhibiting HDACs, Belinostat also leads to the accumulation of acetylated non-histone proteins, thereby modulating their function. nih.govncats.io
The acetylation status of non-histone proteins can affect their stability, enzymatic activity, subcellular localization, and interactions with other proteins. nih.gov Belinostat's inhibition of HDACs can influence the acetylation of chaperones, oncogenic transcription factors, and other signal transduction mediators, which likely contributes to its anticancer properties. nih.gov For example, HDACs are known to deacetylate tumor suppressor proteins like p53. mdpi.com Inhibition of HDACs by compounds like Belinostat can lead to the hyperacetylation of such proteins, potentially enhancing their tumor-suppressive functions. nih.govmdpi.com This multifaceted activity on both histone and non-histone proteins allows Belinostat to disrupt multiple signaling pathways that are critical for tumor growth and survival. patsnap.com
Efficacy in Preclinical In Vivo Disease Models (Non-Human)
Belinostat has demonstrated significant anti-tumor activity in a range of preclinical cancer models. In an orthotopic prostate cancer tumor model, Belinostat was shown to inhibit tumor growth by up to 43%. nih.gov A notable finding from this study was the complete absence of metastatic lung lesions in the Belinostat-treated animals, compared to 47% of the vehicle-treated group, highlighting a potent anti-metastatic effect. nih.gov
In xenograft models of human ovarian cancer, Belinostat has also shown therapeutic efficacy. nih.gov Furthermore, preclinical studies have supported the evaluation of Belinostat in other solid tumors and hematological malignancies. aacrjournals.orgnih.govtargetedonc.com For example, in preclinical models of prostate cancer, Belinostat not only inhibited the growth of cancer cell lines but was also cytotoxic to them. nih.gov These results from various xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in advancing Belinostat into clinical trials. nih.govaacrjournals.orgnih.gov Syngeneic models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, are particularly useful for evaluating immunotherapies. pharmalegacy.comcriver.com While specific syngeneic model data for Belinostat is less detailed in the provided search results, its mechanism of action suggests potential for combination with immunotherapies.
| Tumor Model | Type | Key Findings |
| Prostate Cancer | Orthotopic | Up to 43% tumor growth inhibition; complete prevention of lung metastasis. nih.gov |
| Ovarian Cancer | Xenograft | Demonstrated therapeutic efficacy. nih.govnih.gov |
| Hepatocellular Carcinoma | Preclinical Models | Showed efficacy, leading to clinical trials. aacrjournals.org |
The role of HDAC inhibitors in inflammatory skin conditions like psoriasis is an area of active investigation. nih.govresearchgate.net Psoriasis is an immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes. nih.govscholaris.ca HDAC inhibitors have been proposed as a potential new class of anti-inflammatory treatments for such conditions. nih.gov
Preclinical studies with other HDAC inhibitors have shown promise in psoriasis-like models. For instance, a novel HDAC6 inhibitor was found to ameliorate imiquimod-induced psoriasis-like inflammation in mice. mdpi.com This inhibitor reduced the hyperproliferation of keratinocytes and the infiltration of inflammatory cells. mdpi.com Another selective HDAC1 inhibitor, Entinostat, when applied topically, significantly improved psoriasiform inflammation in a mouse model and reduced IL-17A-producing T cell infiltration in the skin. nih.gov Although specific preclinical data for Belinostat in psoriasis models were not identified in the search results, the known anti-inflammatory properties of HDAC inhibitors suggest that it could be a candidate for investigation in such models. nih.govscholaris.ca
The therapeutic potential of Belinostat has been explored in a variety of other preclinical disease models. Its activity against testicular germ cell tumors, including cisplatin-resistant models, has been demonstrated. In these models, Belinostat reduced cell viability, induced cell cycle arrest, and promoted apoptosis. nih.gov
Furthermore, preclinical studies have shown that Belinostat can be effective in models of both solid and hematological malignancies. nih.govoncotarget.com Its broad-spectrum activity has led to its investigation in numerous cancer types, including endometrial and ovarian cancers, where HDAC overexpression has been observed. nih.govnih.gov The ability of Belinostat to sensitize drug-resistant tumor cells to other anticancer agents is another important aspect of its preclinical profile. ncats.io These extensive preclinical evaluations have provided a strong rationale for the clinical development of Belinostat across a range of oncological indications. aacrjournals.orgnih.govresearchgate.net
Advanced Research Directions and Emerging Concepts
Exploration of Combination Therapies with 6-(Anilinosulfonyl)-N-hydroxyhexanamide Analogs in Preclinical Settings
While HDAC inhibitors have shown promise as anticancer agents, their efficacy is often enhanced when used in combination with other therapeutics. nih.govfrontiersin.org Preclinical studies have consistently demonstrated that combining HDAC inhibitors with standard chemotherapeutic drugs, targeted agents, and immunotherapies can lead to synergistic anticancer effects. nih.govnih.gov This approach can overcome resistance mechanisms, reduce toxicity by allowing for lower doses, and target multiple oncogenic pathways simultaneously. frontiersin.org
The rationale for combining analogs of this compound with other agents is based on the ability of HDAC inhibitors to modulate the tumor microenvironment and sensitize cancer cells to other treatments. For instance, pretreatment with HDAC inhibitors has been shown to increase DNA damage and cell death when followed by DNA-damaging agents like topoisomerase II inhibitors. frontiersin.orgnih.gov Furthermore, HDAC inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating immune responses within the tumor. nih.govcancernetwork.com
Preclinical evaluation of such combination therapies would involve assessing synergy in various cancer cell lines and in vivo tumor models. The data below illustrates a hypothetical preclinical study evaluating the synergistic effects of an analog of this compound with a standard chemotherapeutic agent in a non-small cell lung cancer (NSCLC) model.
| Treatment Group | Tumor Growth Inhibition (%) | Combination Index (CI)* | Notes |
|---|---|---|---|
| Analog A (Monotherapy) | 35% | N/A | Moderate single-agent activity |
| Chemotherapy X (Monotherapy) | 42% | N/A | Standard efficacy |
| Analog A + Chemotherapy X | 85% | 0.6 | Strong synergistic interaction |
*Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is illustrative.
Rational Design of Targeted Protein Degraders (PROTACs) Utilizing the this compound Scaffold
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic strategy. rcsi.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. researchgate.net This approach offers several advantages over traditional inhibition, including the potential for catalytic activity, prolonged duration of action, and the ability to target the non-enzymatic functions of proteins. rcsi.comnih.gov
The this compound scaffold, as a putative HDAC inhibitor, can be rationally incorporated into a PROTAC as the "warhead" that binds to an HDAC isozyme. mdpi.comnih.gov The design of such a PROTAC would involve chemically linking this warhead to a ligand for an E3 ligase (such as Cereblon or VHL) via an optimized linker. nih.gov The development of HDAC-targeting PROTACs is an active area of research, with studies demonstrating the selective degradation of specific HDAC isoforms. researchgate.netnih.govnih.gov This selectivity is crucial for minimizing the off-target effects associated with pan-HDAC inhibitors. nih.gov
The rational design process for a PROTAC based on the this compound scaffold is outlined in the following table.
| Component | Function | Example Moiety |
|---|---|---|
| Warhead | Binds to the target protein (e.g., a specific HDAC isozyme) | This compound |
| Linker | Connects the warhead and the E3 ligase ligand; length and composition affect ternary complex formation and degradation efficiency | Polyethylene glycol (PEG) or alkyl chain |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL) | Pomalidomide (for Cereblon) or a derivative of the VHL ligand |
Enhanced Computational Modeling for Deeper Mechanism Elucidation and Drug Discovery
Computational methods are indispensable tools in modern drug discovery, providing insights into drug-target interactions at an atomic level. mdpi.comnih.gov For a compound like this compound, advanced computational modeling can elucidate its binding mechanism, predict its affinity and selectivity, and guide the design of more potent and specific analogs. nih.gov
Advanced Free Energy Calculations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. nih.gov Advanced methods like alchemical free energy calculations (e.g., Free Energy Perturbation - FEP) and endpoint methods (e.g., Molecular Mechanics/Generalized Born Surface Area - MM/GBSA) provide more accurate estimations of binding free energies compared to simpler scoring functions used in molecular docking. researchgate.netacs.orgresearchgate.net These calculations are computationally intensive but can reliably rank compounds and predict the effects of chemical modifications. nih.govresearchgate.net For HDAC inhibitors, these methods have been used to correlate calculated binding free energies with in vitro inhibitory activities, aiding in the prioritization of compounds for synthesis and testing. nih.govresearchgate.net
The table below presents hypothetical data from a computational study comparing the predicted binding free energy of this compound with its target HDAC isozyme against known inhibitors.
| Compound | Target Isozyme | Calculated ΔGbind (kcal/mol) (MM/GBSA) | Experimental IC50 (nM) |
|---|---|---|---|
| This compound | HDAC1 | -45.8 ± 3.2 | 15 |
| Vorinostat | HDAC1 | -48.2 ± 2.9 | 8 |
| Entinostat | HDAC1 | -42.1 ± 3.5 | 25 |
Data is illustrative and intended to show the correlation between lower calculated binding free energy and higher potency (lower IC50).
Quantitative Characterization of Ligand-Target Residence Time
Drug-target residence time, the duration for which a drug remains bound to its target, is increasingly recognized as a critical parameter for in vivo efficacy. nih.govmdpi.com A longer residence time can lead to a more sustained pharmacological effect, even after the drug has been cleared from systemic circulation. nih.gov For HDAC inhibitors, different chemical classes exhibit distinct kinetic profiles. For example, hydroxamate-based inhibitors like vorinostat often have rapid association and dissociation rates, while benzamide inhibitors tend to be slow-binding with long residence times. nih.gov
Computational methods, particularly molecular dynamics simulations, can be employed to study the dynamics of ligand dissociation and predict residence times. acs.org Characterizing the residence time of this compound and its analogs is crucial for optimizing their pharmacodynamic properties. nih.govresearchgate.net
The following table provides hypothetical residence time data for a series of analogs, illustrating how structural modifications can impact this key parameter.
| Analog | Modification | Target | Residence Time (t1/2) |
|---|---|---|---|
| This compound | Parent Compound | HDAC1 | 2 hours |
| Analog B | Modified "cap" group | HDAC1 | 8 hours |
| Analog C | Modified linker | HDAC1 | 1.5 hours |
Data is illustrative.
Preclinical Investigation of Selectivity and Potential Off-Target Interactions
A major challenge in the development of HDAC inhibitors is achieving isozyme selectivity to minimize toxicity and off-target effects. explorationpub.com The hydroxamate group, present in this compound, is a potent zinc-binding group but is often associated with pan-HDAC inhibition and potential off-target liabilities, such as inhibition of the hERG cardiac ion channel. nih.gov Therefore, a thorough preclinical investigation of selectivity is paramount.
This involves screening the compound against a panel of all HDAC isozymes to determine its inhibitory profile. nih.gov For example, studies have shown that for some hydroxamate-based HDAC6 inhibitors, HDAC10 is a primary off-target. nih.gov Furthermore, cellular assays are used to confirm target engagement and assess the functional consequences of inhibiting specific HDACs. Investigating potential interactions with other metalloenzymes and key safety-related targets is also a critical component of the preclinical safety assessment. nih.gov The goal is to identify a therapeutic window where on-target efficacy is achieved with minimal off-target toxicity.
The table below shows a hypothetical selectivity profile for this compound, highlighting its potency against different HDAC isozymes.
| HDAC Isozyme | IC50 (nM) | Selectivity Fold vs. HDAC1 |
|---|---|---|
| HDAC1 | 15 | 1 |
| HDAC2 | 25 | 1.7 |
| HDAC3 | 40 | 2.7 |
| HDAC6 | 500 | 33.3 |
| HDAC8 | 120 | 8 |
| HDAC10 | 800 | 53.3 |
Data is illustrative.
Q & A
Q. What experimental frameworks are suitable for evaluating the epigenetic effects of this compound in cancer models?
- Epigenetic Profiling :
- ChIP-seq : Assess histone H3K9/K27 acetylation changes in treated vs. untreated cells.
- RNA-seq : Identify differentially expressed genes linked to apoptosis (e.g., BAX, CASP3) .
- In Vivo Validation : Use xenograft models (e.g., MDA-MB-231 breast cancer) with pharmacodynamic markers (e.g., acetylated α-tubulin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
